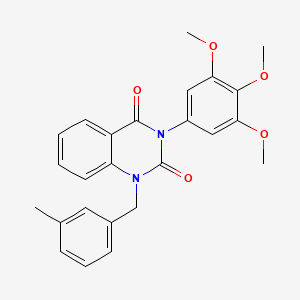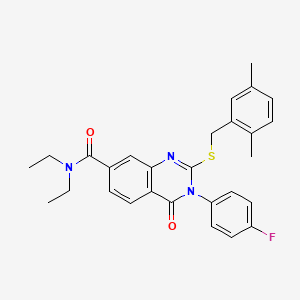
2-((2,5-dimethylbenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a quinazoline, a thioether, and a carboxamide . These structural motifs are often found in biologically active molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a large number of atoms. The quinazoline core provides a rigid, planar structure, while the various substituents add complexity and may influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound, due to its structural complexity, could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the presence and position of the various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could enhance solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
A cornerstone of scientific research into quinazoline derivatives focuses on their potential as antimicrobial agents. Synthesized compounds similar to the specified chemical have been explored for their antibacterial and antifungal properties, with some showing promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have demonstrated that certain fluoroquinolone-based 4-thiazolidinones exhibit significant antimicrobial effects, suggesting that modifications to the quinazoline core can enhance antimicrobial efficacy (Patel & Patel, 2010). Similarly, novel derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, highlighting the therapeutic potential of quinazoline derivatives in treating tuberculosis (Marvadi et al., 2020).
Antitubercular Activity
The design and synthesis of novel quinazoline derivatives have also targeted antitubercular activity. By creating compounds with specific substitutions, researchers aim to develop new treatments for tuberculosis, one of the most deadly infectious diseases worldwide. For example, a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has shown efficacy as antitubercular agents, with some analogs demonstrating lower cytotoxicity profiles, which is crucial for reducing side effects in potential treatments (Marvadi et al., 2020).
Anti-inflammatory and Analgesic Agents
Another significant area of research is the development of quinazoline derivatives as anti-inflammatory and analgesic agents. By synthesizing and testing compounds with various heterocyclic systems, scientists are exploring their potential to inhibit cyclooxygenase enzymes, which play a key role in inflammation and pain. Some compounds have exhibited promising COX-2 selectivity and analgesic activity, suggesting their potential as new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activity
Quinazoline derivatives are also being investigated for their anticancer properties. The synthesis of novel quinazolinone-based derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases demonstrates the potential of these compounds in cancer therapy. By inhibiting these key enzymes, quinazoline derivatives can interfere with cancer cell proliferation and survival, offering a promising approach for the development of new anticancer drugs (Riadi et al., 2021).
Future Directions
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O2S/c1-5-31(6-2)26(33)20-9-14-24-25(16-20)30-28(35-17-21-15-18(3)7-8-19(21)4)32(27(24)34)23-12-10-22(29)11-13-23/h7-16H,5-6,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZCDCPBKGTRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-dimethylbenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2840876.png)
![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2840878.png)
![[(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2840884.png)

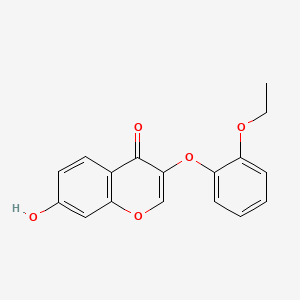
![6-Azaspiro[3.4]octane-6-carbonyl chloride](/img/structure/B2840888.png)
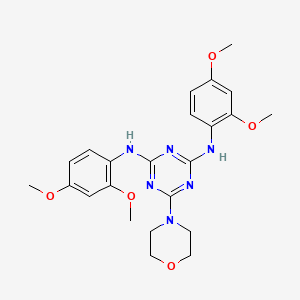

![[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride](/img/structure/B2840892.png)
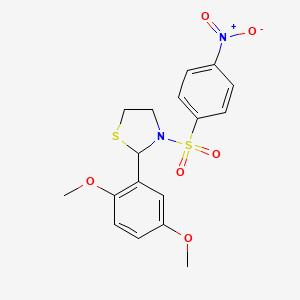
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840894.png)
![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840895.png)
